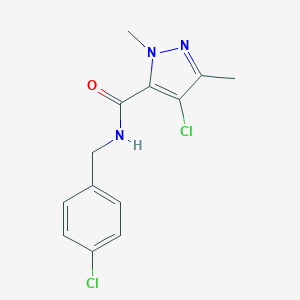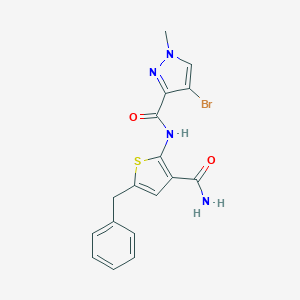
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential use as a drug for the treatment of various diseases. BCTC belongs to the class of pyrazole carboxamides and has been found to have a wide range of pharmacological activities.
作用機序
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide acts as a selective antagonist of TRPV1, which is a non-selective cation channel that is involved in the sensation of pain. By blocking the activity of TRPV1, N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide can reduce the sensation of pain and inflammation.
Biochemical and Physiological Effects:
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the activity of TRPV1, which can reduce the sensation of pain and inflammation. N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has also been found to have anti-tumor effects, as it can induce apoptosis in cancer cells. Additionally, N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has been found to have antioxidant and anti-inflammatory effects, which can help to reduce oxidative stress and inflammation in the body.
実験室実験の利点と制限
One of the advantages of using N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is that it is a selective antagonist of TRPV1, which allows for more specific targeting of this channel. However, one limitation of using N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide is that it can have off-target effects, which can affect the results of experiments.
将来の方向性
There are several future directions for the study of N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide. One potential direction is the development of more selective TRPV1 antagonists that can target this channel with greater specificity. Another potential direction is the study of the effects of N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide on other channels and receptors in the body, as it may have additional pharmacological activities that have not yet been discovered. Finally, the use of N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide in combination with other drugs or therapies may also be explored, as it may have synergistic effects that can enhance its therapeutic potential.
合成法
The synthesis of N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 2-aminothiophene-3-carboxamide with benzyl bromide and 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid chloride. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The resulting product is then purified using column chromatography.
科学的研究の応用
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential use as a drug for the treatment of various diseases. It has been found to have a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects. N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has also been studied for its potential use in the treatment of neuropathic pain, as it has been found to block the activity of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in the sensation of pain.
特性
分子式 |
C17H15BrN4O2S |
|---|---|
分子量 |
419.3 g/mol |
IUPAC名 |
N-(5-benzyl-3-carbamoylthiophen-2-yl)-4-bromo-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15BrN4O2S/c1-22-9-13(18)14(21-22)16(24)20-17-12(15(19)23)8-11(25-17)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H2,19,23)(H,20,24) |
InChIキー |
FNLQIMGNMDKRGU-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N)Br |
正規SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



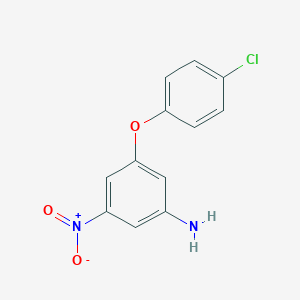
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)
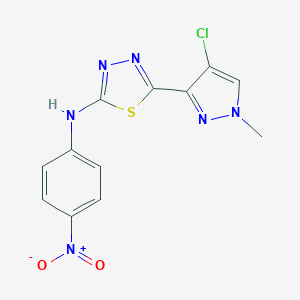
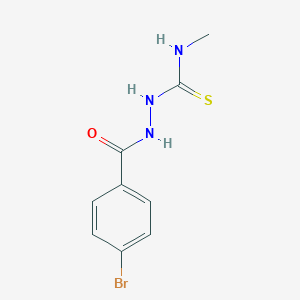
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
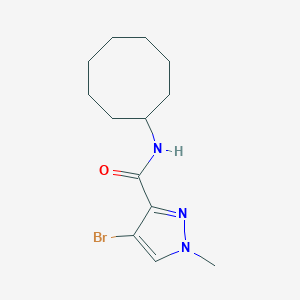

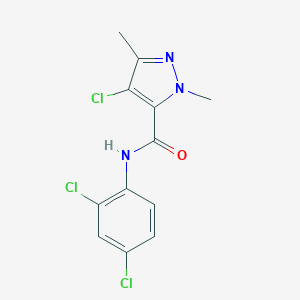
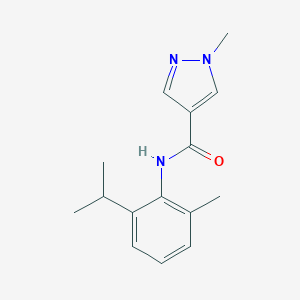
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B279830.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)
![ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)

